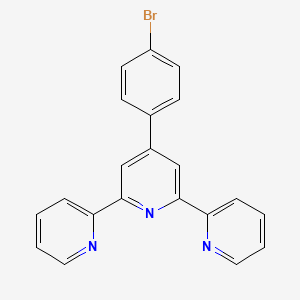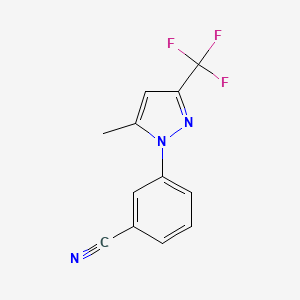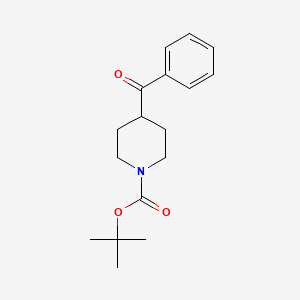
4-Methoxy-3-(methylthio)benzoic acid
説明
4-Methoxy-3-(methylthio)benzoic acid is a useful research compound. Its molecular formula is C9H10O3S and its molecular weight is 198.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. Molecular Ion Rearrangements
4-Methoxy-3-(methylthio)benzoic acid demonstrates unique hydrogen/deuterium exchange and rearrangements in its molecular ion. These rearrangements lead to the formation of fragment ions that differ from those formed in similar compounds, such as o-methoxybenzoic acid. This characteristic can be crucial for detailed mass spectrometric studies and understanding molecular behavior under various conditions (Gillis & Porter, 1985).
2. Synthesis of Novel Compounds
The synthesis of new compounds, like 2-[(4-methoxy-6-methylthio-2-pyrimidinyl)aminocarbonyl-aminosulfonyl] benzoic acid methyl ester, employs this compound as a key precursor. This illustrates its role in facilitating the creation of complex chemical structures, potentially useful in various chemical and pharmaceutical applications (Ming & South, 2004).
3. Metabolism Studies in Anaerobic Bacteria
Research on the metabolism of methoxy substituents in aromatic compounds by anaerobic bacteria includes studies on this compound. Understanding how these bacteria metabolize such compounds can provide insights into environmental biodegradation processes and potential biotechnological applications (Deweerd, Saxena, Nagle, & Suflita, 1988).
4. Electrosynthesis and Catalysis
Its use in the electrosynthesis of various benzoic acid derivatives, such as 3,5-dimethoxy-4-methyl benzoic acid, demonstrates its potential in the field of electrochemical catalysis and synthesis. This can be particularly relevant in designing more efficient and eco-friendly chemical synthesis pathways (Sinha, Mandal, & Chandrasekaran, 2000).
5. Luminescent Properties in Coordination Compounds
This compound derivatives are explored in the synthesis of lanthanide coordination compounds, impacting the photophysical properties of these materials. This research is pivotal in the development of new materials with specific luminescent properties, useful in various optical and electronic applications (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
作用機序
Target of Action
It has been observed to interact with dna and reduce cisplatin nephrotoxicity in rats .
Mode of Action
It is known to prevent in vitro DNA binding and mutation induction in Escherichia coli K12 . This suggests that it may interact with DNA in a way that prevents harmful mutations.
Biochemical Pathways
Its ability to prevent dna binding and mutation induction suggests that it may influence pathways related to dna replication and repair .
Pharmacokinetics
The compound’s molecular weight (19824 g/mol) and predicted properties such as boiling point (3371±320 °C) and density (129±01 g/cm3) can provide some insight into its ADME (Absorption, Distribution, Metabolism, and Excretion) properties .
Result of Action
The administration of 4-Methoxy-3-(methylthio)benzoic acid has been observed to reduce cisplatin nephrotoxicity in rats . This suggests that the compound may have protective effects against certain types of kidney damage. Additionally, it prevents in vitro DNA binding and mutation induction in Escherichia coli K12 , indicating a potential role in preventing harmful genetic mutations.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, pH, and the presence of other substances. Safety data suggests that dust formation should be avoided and that the compound should be handled with personal protective equipment in a well-ventilated environment .
生化学分析
Biochemical Properties
The biochemical properties of 4-Methoxy-3-(methylthio)benzoic acid are not well-studied. It is known that benzoic acid derivatives can participate in various biochemical reactions. For instance, they can act as intermediates in the synthesis of other compounds or as inhibitors of certain enzymes
Cellular Effects
It is plausible that, like other benzoic acid derivatives, it could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
特性
IUPAC Name |
4-methoxy-3-methylsulfanylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3S/c1-12-7-4-3-6(9(10)11)5-8(7)13-2/h3-5H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLIRIKNLSNYOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10452132 | |
| Record name | 4-Methoxy-3-methylsulfanylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87346-53-0 | |
| Record name | 4-Methoxy-3-methylsulfanylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-[(3-Aminopyridin-2-yl)amino]phenol](/img/structure/B1337448.png)
![(S)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethylamine](/img/structure/B1337449.png)




